1-[3-(Trifluoromethyl)phenyl]piperazine

Catalog No.
S545094
CAS No.
15532-75-9
M.F
C11H13F3N2
M. Wt
230.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Trifluoromethyl)phenyl]piperazine

CAS Number

15532-75-9

Product Name

1-[3-(Trifluoromethyl)phenyl]piperazine

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperazine

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2

InChI Key

KKIMDKMETPPURN-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F

Synonyms

1-(3-trifluoromethylphenyl)piperazine, 1-(m-trifluoromethylphenyl)piperazine, TFMPP

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F

Neuropharmacological Studies

TFMPP has been investigated in scientific research for its serotonergic effects. Studies have shown that it acts as a serotonin releasing agent (SRA), meaning it promotes the release of the neurotransmitter serotonin in the brain []. This property has made it a valuable tool for researchers studying the role of serotonin in various physiological and pathological processes, including:

  • Depression and anxiety

    Research suggests that deficiencies in serotonin signaling contribute to depression and anxiety. Studies using TFMPP in animal models have explored its potential as an antidepressant and anxiolytic drug [, ].

  • Addiction

    TFMPP has been used to investigate the neurochemical basis of addiction, particularly its role in stimulant dependence. Studies have shown that TFMPP can induce some of the behavioral and neurochemical changes associated with stimulant withdrawal [].

  • Neurodegenerative diseases

    The involvement of serotonin in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease is being actively researched. TFMPP has been used in some studies to understand the role of serotonin in these diseases [, ].

Additional Research Applications

Beyond its role in studying serotonin, TFMPP has been used in other areas of scientific research, including:

  • Neuropathology

    TFMPP has been employed to investigate the mechanisms of neuronal cell death in models of stroke and neurotoxicity [].

  • Drug discovery

    TFMPP can serve as a chemical tool for identifying and characterizing new drugs that target the serotonergic system [].

1-[3-(Trifluoromethyl)phenyl]piperazine, commonly referred to as trifluoromethylphenylpiperazine, is a chemical compound with the molecular formula C11H13F3N2C_{11}H_{13}F_{3}N_{2}. This compound features a piperazine ring substituted with a trifluoromethyl group on a phenyl ring. It is known for its structural similarity to other piperazine derivatives and has been studied for its potential pharmacological effects.

TFMPP acts as a serotonergic agonist, meaning it mimics the effects of the neurotransmitter serotonin by activating its receptors in the brain []. This activation can lead to various psychological effects, potentially explaining its presence in recreational drugs. The exact mechanism of TFMPP's interaction with serotonin receptors is still being investigated [].

TFMPP is a controlled substance due to its potential for abuse and dependence []. Studies suggest TFMPP can be toxic and may cause seizures, especially when combined with other drugs [, ]. Data on specific toxicity levels is limited due to the controlled nature of the substance.

Typical of piperazine derivatives. These include:

  • N-alkylation: The nitrogen atoms in the piperazine ring can be alkylated to produce various derivatives.
  • Hydroarylation: This reaction has been utilized to synthesize new analogues, where the trifluoromethylphenylpiperazine moiety is incorporated into larger structures .
  • Dehydrohalogenation: The removal of halogen atoms can lead to the formation of new double bonds, altering the compound's reactivity and biological properties.

1-[3-(Trifluoromethyl)phenyl]piperazine exhibits notable biological activity, particularly in its affinity for serotonin receptors. It mimics serotonin's effects by stimulating physiological activities associated with these receptors, which has implications in mood regulation and potential therapeutic uses . Additionally, it has been identified as an entactogenic drug, promoting the release of serotonin and contributing to psychoactive effects similar to those of MDMA .

The synthesis of 1-[3-(Trifluoromethyl)phenyl]piperazine can be achieved through several methods:

  • Direct synthesis from piperazine and trifluoromethyl phenyl precursors: This method typically involves the reaction of piperazine with appropriate electrophiles.
  • Sequential reactions: Recent studies have demonstrated that multiple synthetic steps can yield this compound along with various derivatives, enhancing its utility in research and applications .
  • Use of transition metal catalysts: Hydroarylation reactions facilitated by palladium catalysts have been effective in creating new analogues containing this moiety .

1-[3-(Trifluoromethyl)phenyl]piperazine has several applications:

  • Pharmaceutical Research: Its role as a serotonin receptor agonist makes it a candidate for studying mood disorders and developing antidepressants.
  • Psychoactive Substance Research: It is often investigated for its recreational use and effects on human behavior, particularly in relation to other psychoactive substances like MDMA .
  • Agricultural Chemistry: Some derivatives of phenylpiperazines have shown acaricidal activity against pests, indicating potential agricultural applications .

Interaction studies involving 1-[3-(Trifluoromethyl)phenyl]piperazine have focused on its binding affinity to serotonin receptors. Research indicates that it selectively promotes serotonin release, which can lead to varied physiological responses. Additionally, studies have explored its interactions with other psychoactive substances, assessing how it modifies or enhances their effects .

1-[3-(Trifluoromethyl)phenyl]piperazine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-benzylpiperazinePiperazine ring with a benzyl groupPrimarily used as a stimulant
1-(4-fluorophenyl)piperazinePiperazine ring with a para-fluoro phenyl groupExhibits different receptor selectivity
1-(3-chlorophenyl)piperazinePiperazine ring with a chloro-substituted phenylKnown for its anxiolytic properties

1-[3-(Trifluoromethyl)phenyl]piperazine stands out due to its trifluoromethyl substitution, which enhances lipophilicity and alters biological activity compared to other piperazine derivatives.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

230.10308291 g/mol

Monoisotopic Mass

230.10308291 g/mol

Heavy Atom Count

16

LogP

2.43 (LogP)

UNII

25R3ONU51C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15532-75-9

Metabolism Metabolites

1-(3-Trifluoromethylphenyl)piperazine has known human metabolites that include HO-TFMPP.

Wikipedia

1-(3-trifluoromethylphenyl)piperazine

Dates

Modify: 2023-08-15

Dopaminergic neurotoxic effects of 3-TFMPP derivatives

Mohammed Majrashi, Mohammed Almaghrabi, Maali Fadan, Ayaka Fujihashi, Wooseok Lee, Jack Deruiter, C Randall Clark, Muralikrishnan Dhanasekaran
PMID: 30067941   DOI: 10.1016/j.lfs.2018.07.052

Abstract

Designer drugs are synthetically formulated to mimic the psychostimulatory effects of an original controlled/illegal drug of abuse. Designer drugs have similar chemical structure or functional analog as compared to existing controlled psychostimulatory drugs. There is a substantial rise in the production and use of designer drugs globally. Piperazine designer drugs were synthesized as an alternative to MDMA and have shown to induce numerous toxic effects leading to huge health, safety, law enforcement & monetary problems, and lethality. Currently, there are very few studies on the dopaminergic neurotoxicity of 1-(3-trifluoromethylphenyl) piperazine (3-TFMPP) and its derivatives (structural congeners). N27 rat dopaminergic neurons are valid cells to investigate the neurotoxic effects and establish the neurotoxic mechanisms of various substances. In the current study, we studied the time and dose-dependent neurotoxicity mechanisms of dopaminergic neurotoxicity of 3-TFMPP (parent compound) and its derivatives (2-TFMPP, 4-TFMPP). TFMPP derivatives-induced significant neurotoxicity (induced dopaminergic neuronal death. TFMPP derivatives-induced oxidative stress, mitochondrial dysfunction, apoptosis and decreased tyrosine hydroxylase expression. If the use of designer drugs are not strictly regulated and restricted around the world, this can lead to numerous central and peripheral disorders leading to a liability to the current and future society.


Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis

Marcelo Dutra Arbo, Simone Melega, Regina Stöber, Markus Schug, Eugen Rempel, Jörg Rahnenführer, Patricio Godoy, Raymond Reif, Cristina Cadenas, Maria de Lourdes Bastos, Helena Carmo, Jan G Hengstler
PMID: 26821219   DOI: 10.1007/s00204-016-1665-3

Abstract

The piperazine derivatives most frequently consumed for recreational purposes are 1-benzylpiperazine, 1-(3,4-methylenedioxybenzyl) piperazine, 1-(3-trifluoromethylphenyl) piperazine and 1-(4-methoxyphenyl) piperazine. Generally, they are consumed as capsules, tablets or pills but also in powder or liquid forms. Currently, the precise mechanism by which piperazine designer drugs induce hepatotoxicity and whether they act by a common pathway is unclear. To answer this question, we performed a gene array study with rat hepatocytes incubated with the four designer drugs. Non-cytotoxic concentrations were chosen that neither induce a decrease in reduced glutathione or ATP depletion. Analysis of the gene array data showed a large overlap of gene expression alterations induced by the four drugs. This 'piperazine designer drug consensus signature' included 101 up-regulated and 309 down-regulated probe sets (p < 0.05; FDR adjusted). In the up-regulated genes, GO groups of cholesterol biosynthesis represented a dominant overrepresented motif. Key enzymes of cholesterol biosynthesis up-regulated by all four piperazine drugs include sterol C4-methyloxidase, isopentyl-diphosphate-Δ-isomerase, Cyp51A1, squalene epoxidase and farnesyl diphosphate synthase. Additionally, glycoprotein transmembrane nmb, which participates in cell adhesion processes, and fatty acid desaturase 1, an enzyme that regulates unsaturation of fatty acids, were also up-regulated by the four piperazine designer drugs. Regarding the down-regulated probe sets, only one gene was common to all four piperazine derivatives, the betaine-homocysteine-S-methyltransferase 2. Analysis of transcription factor binding sites of the 'piperazine designer drug consensus signature' identified the sterol regulatory element binding protein (SREBP-1) as strongly overrepresented in the up-regulated genes. SREBP transcription factors are known to regulate multiple genes of cholesterol metabolism. In conclusion, the present study shows that piperazine designer drugs act by up-regulating key enzymes of cholesterol biosynthesis which is likely to increase the risk of phospholipidosis and steatosis.


In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis

Diana Dias da Silva, Maria João Silva, Patrícia Moreira, Maria João Martins, Maria João Valente, Félix Carvalho, Maria de Lourdes Bastos, Helena Carmo
PMID: 27358233   DOI: 10.1007/s00204-016-1777-9

Abstract

N-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are two synthetic phenylpiperazine analogues that have been frequently commercialized in combination as an alternative to ecstasy ('Legal X'). Despite reports of several clinical complications following the use of these drugs in association, few studies have been conducted so far to elucidate their combined toxicity. The present study was aimed at clarifying the cytotoxic effects of mixtures of BZP and TFMPP in vitro. Human-derived HepaRG cells and primary rat hepatocytes were exposed to the drugs, individually or combined at different mixture ratios, and cytotoxicity was assessed by the MTT assay. Mixture additivity expectations were calculated by the independent action and the concentration addition (CA) models and compared with the experimental outcomes. To delineate the mechanisms underlying the elicited effects, a range of stress endpoints was evaluated, including oxidative stress, energetic imbalance, and metabolic interactions. It was observed that primary rat hepatocytes are more sensitive than HepaRG cells to the toxicity of BZP (EC
2.20 and 6.60 mM, respectively) and TFMPP (EC
0.14 and 0.45 mM, respectively). For all BZP-TFMPP combinations tested, CA was the most appropriate model to predict the mixture effects. TFMPP proved to act additively with BZP to produce significant hepatotoxicity (p < 0.01). Remarkably, substantial mixture effects were observed even when each drug was present at concentrations that were harmless individually. In primary hepatocytes, a small deviation from additivity (antagonism) was observed toward the upper range of the concentration-response curve. GC/MS data suggest that a metabolic interaction may be at a play, as the mixture favors the metabolism of both substances, to a significant extent in the case of BZP (p < 0.05). Also, our results demonstrate the influence of oxidative stress and energetic imbalance on these effects (increase in RNS and ROS production, decrease in intracellular GSH/GSSG, ATP depletion and mitochondrial Δψm disruption). The present work clearly demonstrates that potentially harmful interactions among BZP and TFMPP are expected when these drugs are taken concomitantly.


FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine

N Prabavathi, A Nilufer, V Krishnakumar
PMID: 24291424   DOI: 10.1016/j.saa.2013.10.102

Abstract

The FTIR and FT-Raman spectra of 1-(m-(trifluoromethyl)phenyl)piperazine [TFMPP] have been recorded in the region 4000-400 cm(-1) and 3500-100 cm(-1), respectively. The optimized geometry, frequency and intensity of the vibrational bands of the compound was obtained by the density functional theory using 6-311++G(d,p) basis set. The harmonic vibrational frequencies were calculated and the scaled values have been compared with experimental FTIR and FT-Raman spectra. The observed and the calculated frequencies are found to be in good agreement. A detailed interpretation of the infrared and Raman spectra were also reported based on potential energy distribution (PED). UV-Vis spectrum of the compound was recorded and the electronic properties HOMO and LUMO energies were measured by TD-DFT approach. Furthermore, molecular electrostatic potential is performed and also the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule.


Surveillance of emerging drugs of abuse in Hong Kong: validation of an analytical tool

Magdalene H Y Tang, C K Ching, M L Tse, Carol Ng, Caroline Lee, Y K Chong, Watson Wong, Tony W L Mak, Emerging Drugs of Abuse Surveillance Study Group, Y H Lam, W H Cheung, Eva Dunn, C K Wong, Y C Lo, M Lam, Michael Lee, Angus Lau, Albert K K Chung, Sidney Tam, Ted Tam, Vincent Lam, Hezon Tang, Katy Wan, Mamre Lillian Yeh, M T Wong, C C Shek, W K Tang, Michael Chan, Jeffrey Fung, S H Tsui, Albert Lit, Joe Leung
PMID: 25756277   DOI: 10.12809/hkmj144398

Abstract

To validate a locally developed chromatography-based method to monitor emerging drugs of abuse whilst performing regular drug testing in abusers.
Cross-sectional study.
Eleven regional hospitals, seven social service units, and a tertiary level clinical toxicology laboratory in Hong Kong.
A total of 972 drug abusers and high-risk individuals were recruited from acute, rehabilitation, and high-risk settings between 1 November 2011 and 31 July 2013. A subset of the participants was of South Asian ethnicity. In total, 2000 urine or hair specimens were collected.
Proof of concept that surveillance of emerging drugs of abuse can be performed whilst conducting routine drug of abuse testing in patients.
The method was successfully applied to 2000 samples with three emerging drugs of abuse detected in five samples: PMMA (paramethoxymethamphetamine), TFMPP [1-(3-trifluoromethylphenyl)piperazine], and methcathinone. The method also detected conventional drugs of abuse, with codeine, methadone, heroin, methamphetamine, and ketamine being the most frequently detected drugs. Other findings included the observation that South Asians had significantly higher rates of using opiates such as heroin, methadone, and codeine; and that ketamine and cocaine had significantly higher detection rates in acute subjects compared with the rehabilitation population.
This locally developed analytical method is a valid tool for simultaneous surveillance of emerging drugs of abuse and routine drug monitoring of patients at minimal additional cost and effort. Continued, proactive surveillance and early identification of emerging drugs will facilitate prompt clinical, social, and legislative management.


Investigation of the effects of 'piperazine-containing party pills' and dexamphetamine on interhemispheric communication using electroencephalography

HeeSeung Lee, Grace Y Wang, Louise E Curley, Rob R Kydd, Ian J Kirk, Bruce R Russell
PMID: 27289365   DOI: 10.1007/s00213-016-4335-5

Abstract

'Piperazine-containing party pills' were marketed and sold as legal alternatives to methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) until 2008 in New Zealand. The major constituents of these 'pills' were benzylphenylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). Despite their popularity, there is a paucity of knowledge about their central effects in humans. This study investigated their effects on human neural processing using electroencephalographic techniques.
A randomised, double-blind, placebo-controlled study investigated the effects of an acute dose of these compounds on the interhemispheric transfer of information (IHTT) using the Poffenberger task. Reaction time data were also collected. Healthy, right-handed males were given an oral dose of either BZP (n = 13) (200 mg), TFMPP (n = 15) (60 mg), a combination of BZP + TFMPP (n = 15) (100 mg/30 mg), dexamphetamine (n = 16) (20 mg), or placebo (n = 23) and tested both before and 120 min after drug administration.
A mixed factorial repeated measures analysis of variance of absolute N160 latency and contrast analysis revealed that only TFMPP (F (1,77) = 17.30, p ≤ 0.001) significantly reduced the absolute N160 latency. Analysis of the IHTT revealed that only TFMPP (F (1,77) = 5.266, p ≤ 0.02) significantly reduced the IHTT, while BZP, BZP + TFMPP and dexamphetamine had no effect. Contrast analysis revealed that both TFMPP (F (1,77) = 17.30, p ≤ 0.001) and placebo (F (1,77) = 15.08, p ≤ 0.001) preserved the laterality of information transfer from one hemisphere to the other. Reaction time (p > 0.05) was not significantly affected by any of the drug treatments.
The usual directional asymmetry (i.e. faster R-to-L transfer relative to L-to-R) observed in healthy control group was absent following the administration of either BZP, BZP + TFMPP or dexamphetamine. Surprisingly, lateralised hemispheric function was not affected by TFMPP. Our findings highlight how the administration of BZP, TFMPP and BZP + TFMPP leads to changes in the pattern of information transfer.


Acute effects of BZP, TFMPP and the combination of BZP and TFMPP in comparison to dexamphetamine on an auditory oddball task using electroencephalography: a single-dose study

HeeSeung Lee, Grace Y Wang, Louise E Curley, John J Sollers, Rob R Kydd, Ian J Kirk, Bruce R Russell
PMID: 26630992   DOI: 10.1007/s00213-015-4165-x

Abstract

Piperazine-based designer drugs such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have been marketed and sold as legal alternatives to dexamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) until 2008 in New Zealand. When administered in combination, BZP + TFMPP have been reported to produce drug-drug synergism in rodents by stimulating the release of dopamine and serotonin.
This study was to evaluate the acute event-related potential effects of BZP, TFMPP or the combination of BZP + TFMPP compared with dexamphetamine in young healthy male adults.
A double-blind, randomised, placebo-controlled study investigated the effects of BZP, TFMPP, the combination of BZP + TFMPP, and dexamphetamine on the event-related potentials during an auditory oddball task. Healthy, right-handed males were given a single oral dose of either BZP (200 mg), TFMPP (60 mg), a combination of BZP + TFMPP (100/30 mg), dexamphetamine (20 mg) or placebo (lactose) and tested both before and 120 min after drug administration.
A single dose of either TMFPP (t = -2.29, p = 0.03) or dexamphetamine (t = -2.33, p = 0.02) significantly reduced the P300 amplitude. A similar trend was also found in BZP. In contrast, BZP and TFMPP in combination has no effect. Neither P300 latency nor the mean reaction time was affected by any of the drug treatments. In addition, neither the P100 nor the P200 component was significantly affected following any of the drug treatments.
A single oral dose of BZP or TFMPP, but not the combination of BZP/TFMPP, affected auditory sensory-evoked P300 potential in a manner similar to dexamphetamine.


Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study

Louise E Curley, Rob R Kydd, Michelle C Robertson, Avinesh Pillai, Nicolas McNair, HeeSeung Lee, Ian J Kirk, Bruce R Russell
PMID: 25893641   DOI: 10.1007/s00213-015-3933-y

Abstract

A novel group of designer drugs containing benzylpiperazine (BZP) and/or trifluoromethylphenylpiperazine (TFMPP) have been available worldwide for more than a decade; however, their effects on human brain function have not been extensively described.
In a double-blind, placebo-controlled crossover study, the acute effects of BZP and TFMPP (alone and in combination) on the neural networks involved in executive function were investigated using an event-related Stroop functional magnetic resonance imaging (fMRI) paradigm.
Thirteen healthy participants aged 18-40 years undertook the Stroop task 90 min after taking an oral dose of either BZP (200 mg), TFMPP (either 50 or 60 mg), BZP + TFMPP (100 + 30 mg) or placebo. A change in activity in neural regions reflects an increase in local demand for oxygen, due to an increase in neuronal activity.
Relative to placebo, an increase in neural activation was observed in the dorsal striatum following BZP, and in the thalamus following TFMPP, when performing the Stroop task.
These data suggest that additional compensatory resources were recruited to maintain performance during the Stroop task. When BZP and TFMPP were administered together, both the dorsal striatum and thalamus were activated. However, the combination of BZP/TFMPP attenuated activation in the caudate, possibly due to TFMPP's indirect effects on dopamine release via 5HT2C receptors.


Explore Compound Types